molecular formula C7H7N3O B11925234 6-Amino-2-methoxynicotinonitrile CAS No. 1805395-06-5

6-Amino-2-methoxynicotinonitrile

Cat. No.: B11925234
CAS No.: 1805395-06-5
M. Wt: 149.15 g/mol
InChI Key: VCRGKHIEUUIVQO-UHFFFAOYSA-N
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Description

6-Amino-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxynicotinonitrile typically involves the reaction of 2-methoxypyridine-3-carbonitrile with ammonia or an amine source under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the starting material is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Amino-2-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

CAS No.

1805395-06-5

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10)

InChI Key

VCRGKHIEUUIVQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)N)C#N

Origin of Product

United States

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